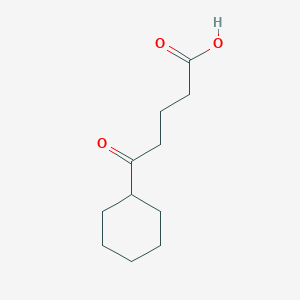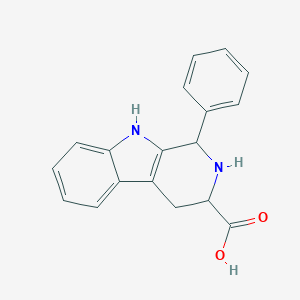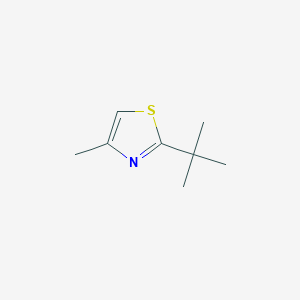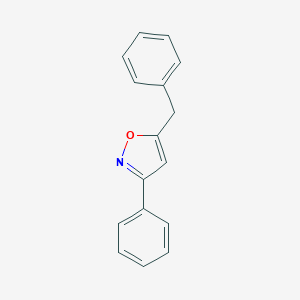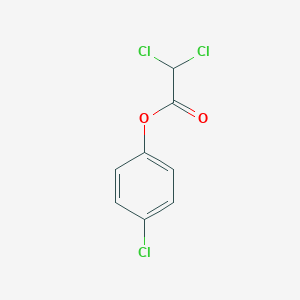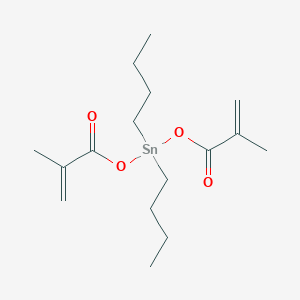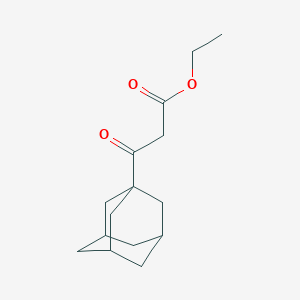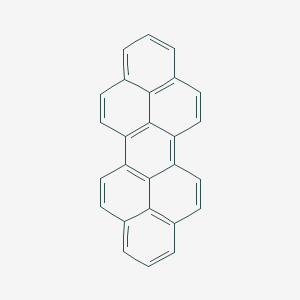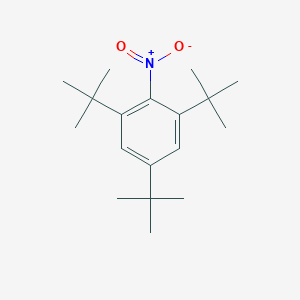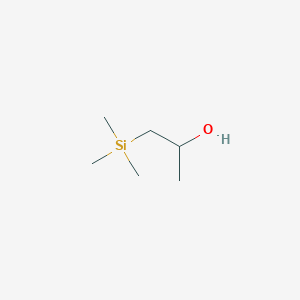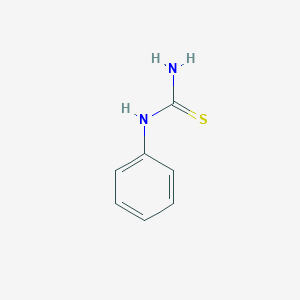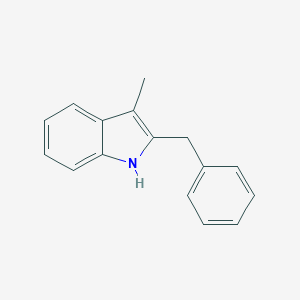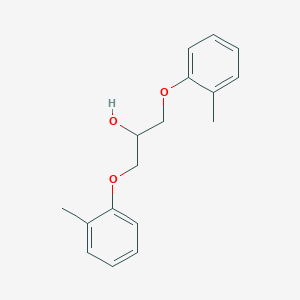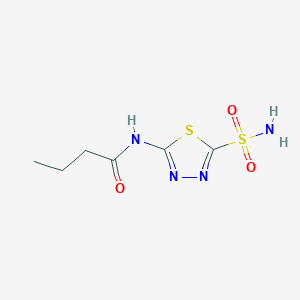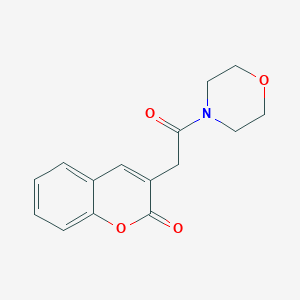
Coumarin, 3-((morpholinocarbonyl)methyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Coumarin, 3-((morpholinocarbonyl)methyl)-, also known as 3-(Morpholinocarbonyl)methyl-7-hydroxycoumarin, is a synthetic compound that has gained significant attention in scientific research. It is a derivative of coumarin, a natural compound found in plants such as tonka beans, sweet clover, and cassia cinnamon. Coumarin, 3-((morpholinocarbonyl)methyl)- is a versatile compound that has a wide range of applications in scientific research, including drug discovery, chemical biology, and bioanalytical chemistry.
Mécanisme D'action
Coumarin, Coumarin, 3-((morpholinocarbonyl)methyl)-((morpholinocarbonyl)methyl)- is a fluorescent compound that exhibits excitation and emission wavelengths in the visible range. Its mechanism of action involves the formation of a stable lactone ring upon excitation with light. This leads to a change in the fluorescence properties of the compound, which can be used to monitor various biological processes.
Effets Biochimiques Et Physiologiques
Coumarin, Coumarin, 3-((morpholinocarbonyl)methyl)-((morpholinocarbonyl)methyl)- has been shown to have minimal toxicity and does not interfere with normal biological processes. It has been used to study various biochemical and physiological processes, including enzyme kinetics, protein-ligand interactions, and cell signaling pathways.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using coumarin, Coumarin, 3-((morpholinocarbonyl)methyl)-((morpholinocarbonyl)methyl)- in lab experiments is its high sensitivity and specificity. It can be used to detect low concentrations of proteins and peptides, and its fluorescence properties can be easily monitored. However, one of the limitations of using this compound is its relatively high cost compared to other fluorescent probes.
Orientations Futures
There are several future directions for the use of coumarin, Coumarin, 3-((morpholinocarbonyl)methyl)-((morpholinocarbonyl)methyl)- in scientific research. One potential application is in the development of new drugs for the treatment of various diseases. It can also be used to study the mechanisms of various biological processes, such as protein folding and misfolding. Additionally, it can be used to develop new diagnostic tools for the detection of diseases and disorders.
Méthodes De Synthèse
Coumarin, Coumarin, 3-((morpholinocarbonyl)methyl)-((morpholinocarbonyl)methyl)- can be synthesized through a multistep process. The first step involves the protection of the 7-hydroxy group of coumarin with a morpholine carbonyl group. This is followed by the selective oxidation of the 4-methyl group of the protected coumarin to form the corresponding aldehyde. The aldehyde is then reacted with a morpholine carbonyl group to form the final product, coumarin, Coumarin, 3-((morpholinocarbonyl)methyl)-((morpholinocarbonyl)methyl)-.
Applications De Recherche Scientifique
Coumarin, Coumarin, 3-((morpholinocarbonyl)methyl)-((morpholinocarbonyl)methyl)- has been used extensively in scientific research due to its unique properties. It has been used as a fluorescent probe to study enzyme kinetics and protein-ligand interactions. It has also been used as a substrate for enzyme assays and as a labeling reagent for proteins and peptides.
Propriétés
Numéro CAS |
18144-54-2 |
|---|---|
Nom du produit |
Coumarin, 3-((morpholinocarbonyl)methyl)- |
Formule moléculaire |
C15H15NO4 |
Poids moléculaire |
273.28 g/mol |
Nom IUPAC |
3-(2-morpholin-4-yl-2-oxoethyl)chromen-2-one |
InChI |
InChI=1S/C15H15NO4/c17-14(16-5-7-19-8-6-16)10-12-9-11-3-1-2-4-13(11)20-15(12)18/h1-4,9H,5-8,10H2 |
Clé InChI |
TWKXOZOQEDDSAN-UHFFFAOYSA-N |
SMILES |
C1COCCN1C(=O)CC2=CC3=CC=CC=C3OC2=O |
SMILES canonique |
C1COCCN1C(=O)CC2=CC3=CC=CC=C3OC2=O |
Autres numéros CAS |
18144-54-2 |
Synonymes |
3-[(Morpholinocarbonyl)methyl]coumarin |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



